1,2-Naphthoquinone thiosemicarbazone
Description
Overview of Naphthoquinone Thiosemicarbazone Compounds in Academic Research
Naphthoquinone thiosemicarbazones are a class of organic compounds that have garnered significant attention in academic research due to their versatile chemical properties and wide range of biological activities. These compounds are characterized by a naphthoquinone core structure linked to a thiosemicarbazone side chain. The inherent reactivity of the naphthoquinone moiety, combined with the chelating ability of the thiosemicarbazone group, makes them intriguing subjects for study in medicinal chemistry, coordination chemistry, and materials science. wisdomlib.orgresearchgate.net
Research has demonstrated that naphthoquinone thiosemicarbazones exhibit a spectrum of biological effects, including anticancer, antimicrobial, antiviral, and antifungal activities. researchgate.netmdpi.comnih.gov The mechanism of their biological action is often attributed to their ability to interact with various cellular targets, such as enzymes and DNA. wpmucdn.combenthamopenarchives.com Furthermore, the thiosemicarbazone moiety can readily coordinate with a variety of metal ions, leading to the formation of metal complexes with potentially enhanced or modified biological properties. benthamopenarchives.comcsus.edu This has opened up a rich field of investigation into the synthesis and characterization of these metallo-organic compounds and their potential applications.
Academic Significance and Research Trajectory of 1,2-Naphthoquinone (B1664529) Thiosemicarbazone
Among the various naphthoquinone thiosemicarbazone derivatives, 1,2-Naphthoquinone thiosemicarbazone (NQTS) has emerged as a compound of particular academic interest. Its first synthesis was reported in 1979. wpmucdn.com The unique arrangement of the carbonyl and thiosemicarbazone groups in the ortho position on the naphthalene (B1677914) ring imparts specific chemical and biological characteristics to the molecule.
Initial research on NQTS focused on its analytical applications, particularly its ability to form colored chelates with metal ions, which could be used for their spectrophotometric determination in various samples. wpmucdn.com However, the research trajectory has since shifted significantly towards exploring its potential as a therapeutic agent. Given that both naphthoquinones and thiosemicarbazones are known to possess antitumor properties, it was a logical progression to investigate NQTS for similar activities. wpmucdn.com Subsequent studies have confirmed that NQTS exhibits cytotoxicity against various cancer cell lines, sparking further research into its mechanisms of action and the potential for developing it into an effective anticancer drug. nih.govnih.gov
Historical Context and Evolution of Research Perspectives on Thiosemicarbazones in Chemical Biology
The study of thiosemicarbazones in chemical biology has a rich history dating back to the mid-20th century. Initially, these compounds gained prominence for their therapeutic applications, with the first reports on their activity against tuberculosis appearing in the 1950s. benthamopenarchives.com This was followed by the discovery of their antiviral properties in the 1960s, which led to the development of drugs like methisazone (B1676394) for treating smallpox. benthamopenarchives.comwikipedia.org
The perspective on thiosemicarbazones evolved as researchers began to understand their mechanisms of action. A significant breakthrough was the discovery of their ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, which explained their antitumor effects. wpmucdn.com This led to the development of potent anticancer thiosemicarbazones, such as Triapine, which has undergone clinical trials. benthamopenarchives.com The ability of thiosemicarbazones to chelate metal ions and the observation that their biological activity is often enhanced upon metal complexation further broadened the scope of research. benthamopenarchives.comnih.gov This has led to the current focus on developing metal-based thiosemicarbazone drugs with improved efficacy and selectivity. researchgate.net
Structure
3D Structure
Properties
CAS No. |
83160-46-7 |
|---|---|
Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
(1-hydroxynaphthalen-2-yl)iminothiourea |
InChI |
InChI=1S/C11H9N3OS/c12-11(16)14-13-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,15H,(H2,12,16) |
InChI Key |
OEBUGBCDOXBSDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC(=S)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC(=S)N |
Other CAS No. |
668422-69-3 |
Synonyms |
1,2-naphthoquinone thiosemicarbazone 1,2-NQT |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Direct Synthesis of 1,2-Naphthoquinone (B1664529) Thiosemicarbazone Ligands
The foundational structure, 1,2-naphthoquinone thiosemicarbazone, is typically synthesized through a direct condensation reaction. This process is fundamental for accessing the parent ligand, which can then be used in further studies or as a precursor for more complex derivatives.
The most common and direct method for synthesizing this compound is the condensation reaction between 1,2-naphthoquinone and thiosemicarbazide (B42300). In this reaction, the nucleophilic primary amine of the thiosemicarbazide attacks one of the electrophilic carbonyl carbons of the 1,2-naphthoquinone. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine) of the thiosemicarbazone.
The general reaction involves refluxing equimolar amounts of 1,2-naphthoquinone and thiosemicarbazide in a suitable solvent, often in the presence of an acid catalyst. nih.gov The reaction of thiosemicarbazide with a quinone results in the formation of a thiosemicarbazone, a class of compounds known for their significant biological activities. researchgate.net The first synthesis of 1,2-naphthoquinone-2-thiosemicarbazone (NQTS) was reported in 1979. wpmucdn.com
The outcome of the condensation reaction can be significantly influenced by various experimental parameters, including the solvent, temperature, and pH. For instance, the synthesis of thiosemicarbazone derivatives is often carried out in ethanol (B145695) under reflux conditions, with a catalytic amount of acetic acid to facilitate the reaction. nih.gov The reaction mixture is typically heated for several hours to ensure completion. nih.gov
The pH of the reaction medium can be a critical factor, especially with substituted naphthoquinones. For example, in the case of 2-hydroxy-1,4-naphthoquinone (B1674593), the specific carbonyl group that condenses with thiosemicarbazide is dependent on the pH of the solution. rsc.org While 1,2-naphthoquinone is not symmetrical, the choice of reaction conditions can still be crucial in ensuring the selective formation of the desired isomer (i.e., condensation at the C1 or C2 position) and minimizing side products. The final product is typically an air-stable, colored solid that can be purified by recrystallization.
Functionalization and Structural Modifications of this compound Derivatives
The pharmacological and chemical properties of this compound can be fine-tuned by introducing various functional groups at either the naphthoquinone core or the thiosemicarbazone side chain.
Modifications to the naphthoquinone ring system are a key strategy for creating new derivatives. The introduction of substituents at the 4-position of the 1,2-naphthoquinone moiety has been explored to modulate the compound's electronic and steric properties.
A series of 4-substituted-1,2-naphthoquinone derivatives have been synthesized using methods such as microwave-assisted reactions with aliphatic amines or through biocatalytic strategies employing CotA-laccase from Bacillus subtilis. nih.gov These approaches allow for the introduction of various amine-containing groups at the C4 position. nih.gov For example, the synthesis of 4-hydroxy-3-methyl-1,2-naphthoquinone-1-thiosemicarbazone represents another modification of the core structure. wpmucdn.com
Table 1: Synthesis of 4-Substituted 1,2-Naphthoquinone Derivatives
| Compound | Substituent (at C4) | Synthesis Method | Yield (%) |
| 4a | p-Anisidine | Biocatalytic (laccase) | 85 |
| 4b | p-Toluidine | Biocatalytic (laccase) | 88 |
| 4e | Benzylamine | Microwave-assisted | 75 |
| 4f | Dopamine | Microwave-assisted | 57 |
This table presents selected data on the synthesis of 4-substituted 1,2-naphthoquinone derivatives, adapted from research findings. nih.gov
Another major avenue for derivatization involves altering the thiosemicarbazone portion of the molecule, most commonly by introducing substituents at the terminal N4-amino group. This is typically achieved by using a pre-functionalized thiosemicarbazide in the initial condensation reaction.
The synthesis of these N4-substituted thiosemicarbazides involves reacting various isothiocyanates with hydrazine. nih.gov The resulting substituted thiosemicarbazides can then be condensed with 1,2-naphthoquinone to yield the desired N4-substituted 1,2-naphthoquinone thiosemicarbazones. nih.govacs.org This modular approach allows for the incorporation of a wide range of alkyl and aryl groups at the N4 position, enabling a systematic study of structure-activity relationships. researchgate.netlouisville.edu
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The synthesis of 1,2-naphthoquinone thiosemicarbazones and their derivatives has benefited from the application of green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous solvents.
Microwave-assisted synthesis has emerged as a powerful tool in this context. It has been successfully used to prepare 4-substituted-1,2-naphthoquinone derivatives, often resulting in shorter reaction times and improved yields compared to conventional heating. nih.gov The use of water as a solvent is another cornerstone of green chemistry. nih.gov The synthesis of related thio-derivatives of 2-hydroxy-1,4-naphthoquinone has been effectively carried out in water, using both conventional heating and microwave irradiation, highlighting the potential for greener synthesis of the broader naphthoquinone family. frontiersin.org Furthermore, the development of reusable and biodegradable catalysts, such as cellulose (B213188) sulfuric acid, for related condensation reactions offers a promising path towards more sustainable synthetic protocols. researchgate.net These approaches not only make the synthesis more efficient but also align with the growing demand for sustainable chemical processes. nih.gov
Coordination Chemistry and Metal Complexation
Synthesis of Transition Metal Complexes of 1,2-Naphthoquinone (B1664529) Thiosemicarbazone
The synthesis of metal complexes with 1,2-naphthoquinone thiosemicarbazone typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The specific conditions, such as solvent, temperature, and molar ratio, can be adjusted to yield complexes with desired stoichiometries and geometries.
Copper(II) complexes of this compound and its derivatives have been successfully prepared and characterized. hud.ac.uk A general synthetic method involves the reaction of the thiosemicarbazone ligand with a copper(II) salt, such as copper(II) chloride or copper(II) acetate, in a methanolic solution.
A common procedure includes dissolving the this compound ligand in hot methanol (B129727) and adding a solution of the copper(II) salt (e.g., CuCl₂·2H₂O) dissolved in a minimum amount of the same solvent. nih.gov The reaction mixture is then typically heated under reflux for several hours. nih.gov Upon cooling, the solid complex precipitates, which can then be isolated by filtration, washed, and dried. nih.gov The resulting complexes often feature the thiosemicarbazone coordinating to the copper(II) center through the thiocarbonyl sulfur and an azomethine nitrogen atom. nih.gov In some instances, triphenylphosphine (B44618) has been used as a co-ligand in the synthesis of copper complexes with naphthoquinone-derived thiosemicarbazides. acs.org
| Reactants | Solvent | Reaction Conditions | Resulting Complex Type |
|---|---|---|---|
| This compound + Copper(II) chloride/acetate | Methanol | Reflux for ~3 hours | [Cu(L)₂] or [Cu(L)Cl] |
| Naphthoquinone thiosemicarbazide (B42300) + CuCl₂·2H₂O + PPh₃ | Ethanol (B145695) | Stirring at room temperature for 1-3 days | Bidentate Cu-complexes mdpi.com |
Nickel(II) complexes of ortho-naphthoquinone thiosemicarbazone have been synthesized and characterized spectroscopically and through X-ray crystallography. nih.govmst.educsus.edu These syntheses show that the ligand can act as a tridentate, mono-deprotonated species, leading to the formation of distorted octahedral Ni(II) complexes. nih.govmst.educsus.edu
The preparation method is analogous to that for copper(II) complexes. Typically, a hot methanolic solution of the this compound ligand is treated with a methanolic solution of a nickel(II) salt, like nickel(II) chloride or nickel(II) acetate, in a 2:1 ligand-to-metal molar ratio. nih.gov The mixture is heated under reflux for a few hours, and the resulting solid complex is collected after cooling the solution. nih.gov In these complexes, the thiosemicarbazone ligand typically coordinates to the nickel(II) ion via the quinonic oxygen, the azomethine nitrogen, and the thionic sulfur atoms.
| Reactants | Solvent | Reaction Conditions | Resulting Complex Geometry |
|---|---|---|---|
| This compound + Nickel(II) chloride/acetate | Methanol | Reflux for ~3 hours | Distorted Octahedral nih.govmst.educsus.edu |
Palladium(II) and platinum(II) complexes of various thiosemicarbazones are often prepared to study their potential applications. A general synthetic route involves reacting the thiosemicarbazone ligand with a suitable metal precursor like potassium tetrachloropalladate(II) (K₂PdCl₄) or potassium tetrachloroplatinate(II) (K₂PtCl₄). nih.gov The reaction is typically carried out by mixing an ethanolic solution of the ligand with an aqueous solution of the metal salt, often in a 1:1 molar ratio. nih.gov
Alternative precursors such as Pd(cod)Cl₂ (cod = 1,5-cyclooctadiene) can also be utilized. researchgate.net Depending on the stoichiometry and reaction conditions, different types of complexes can be formed, including square planar bis-chelate complexes of the type [M(TSC)₂] or complexes incorporating other ligands like triphenylphosphine, resulting in formulations such as [MCl(PPh₃)(TSC)]. nih.govresearchgate.net In these structures, the thiosemicarbazone ligand coordinates in its deprotonated thiolate form. researchgate.net
| Reactants | Solvent | Molar Ratio (M:L) | Resulting Complex Type |
|---|---|---|---|
| Thiosemicarbazone + K₂PdCl₄/K₂PtCl₄ | Ethanol/Water | 1:1 | [M(L)Cl₂] nih.gov |
| Thiosemicarbazone + PdCl₂ | - | 1:2 | [Pd(L)₂] nih.gov |
| Thiosemicarbazone + [MCl₂(PPh₃)₂] | - | - | [MCl(PPh₃)(L)] researchgate.net |
The versatility of this compound extends to its complexation with other transition metals.
Cobalt(II) Complexes : The synthesis of cobalt(II) complexes follows a procedure similar to that for copper(II) and nickel(II). A hot methanolic solution of the ligand is reacted with a cobalt(II) salt (chloride or acetate) under reflux. nih.gov The resulting complexes are formed through coordination with the sulfur and nitrogen donor atoms. nih.gov Studies on related systems indicate that cobalt(II) can form stable single-ligand and bi-ligand complexes in solution. nih.gov
Ruthenium(II) Complexes : Ruthenium(II) arene complexes with thiosemicarbazone ligands are synthesized by reacting the ligand with a ruthenium dimer, such as [Ru(p-cymene)Cl₂]₂. rsc.orgnih.gov This reaction typically yields cationic mononuclear complexes of the general formula [RuCl(TSC)(arene)]Cl, where the thiosemicarbazone acts as a bidentate chelating ligand, coordinating through the imine nitrogen and thione sulfur atoms. rsc.orgnih.gov
Cadmium(II) Complexes : Cadmium(II) complexes have been prepared by reacting thiosemicarbazone ligands with cadmium(II) salts like cadmium iodide (CdI₂) or cadmium chloride/bromide. researchgate.netnih.gov Spectroscopic studies show that depending on the specific reactants and stoichiometry, the thiosemicarbazone can coordinate either as a monodentate ligand through the sulfur atom or as a bidentate ligand through both the sulfur and the azomethine nitrogen atoms. nih.govcabidigitallibrary.org
| Metal | Precursor | Coordination Mode | Reference |
|---|---|---|---|
| Cobalt(II) | CoCl₂ or Co(OAc)₂ | N, S chelation | nih.gov |
| Ruthenium(II) | [Ru(p-cymene)Cl₂]₂ | Bidentate (N, S) | rsc.orgnih.gov |
| Cadmium(II) | CdI₂, CdCl₂, CdBr₂ | Monodentate (S) or Bidentate (N, S) | researchgate.netnih.gov |
Ligand Properties and Coordination Modes
The coordination behavior of this compound is fundamentally governed by its structural and electronic properties, particularly the thione-thiol tautomerism.
Thiosemicarbazones, including the 1,2-naphthoquinone derivative, can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). giqimo.com In the solid state and in the gas phase, the thione form is generally the more stable tautomer. nih.gov This equilibrium is crucial for coordination chemistry.
The versatility of thiosemicarbazones as ligands is significantly enhanced by the deprotonation of the N2-hydrogen atom. giqimo.comcapes.gov.br Upon complexation with a metal ion, the ligand can easily lose a proton from the thiol tautomer, becoming an anionic ligand. This deprotonation facilitates its function as a chelating agent.
Neutral Ligand : In its neutral thione form, the ligand can coordinate as a monodentate donor through the sulfur atom.
Anionic Ligand : Following deprotonation to the thiolate form, the ligand typically acts as a bidentate or tridentate chelating agent. giqimo.com
Bidentate (N, S) Coordination : The most common coordination mode involves the formation of a five-membered chelate ring through the azomethine nitrogen (N1) and the thiolate sulfur atom. giqimo.com This is observed in many copper, ruthenium, and palladium complexes. nih.govrsc.org
Tridentate (O, N, S) Coordination : In the case of this compound, the quinone oxygen atom can also participate in coordination. This allows the ligand to act as a tridentate O, N, S donor, as seen in some nickel(II) complexes where it forms two chelate rings with the metal center. nih.govmst.educsus.edu
The ability to deprotonate and engage in different coordination modes makes this compound a highly adaptable ligand for forming stable and structurally diverse metal complexes. giqimo.com
Structural Elucidation and Stereochemistry of Metal Complexes
The precise three-dimensional arrangement of atoms in NQTS metal complexes has been determined through a combination of single-crystal X-ray diffraction and various spectroscopic methods.
A key example is the structural analysis of Nickel(II) complexes with ortho-naphthaquinone thiosemicarbazone. X-ray crystal structure determination revealed that these complexes adopt a distorted octahedral coordination geometry. csus.edumst.edu In these structures, the Ni(II) ion is coordinated by two tridentate NQTS ligands that have been mono-deprotonated. Each ligand binds to the nickel center through the quinone oxygen, azomethine nitrogen, and the sulfur atom. While specific crystal structures for other metal complexes of this compound are less commonly reported, data from related thiosemicarbazone complexes, such as those with copper and zinc, also show definitive octahedral or square planar geometries depending on the ligand and metal ion. ias.ac.in
Table 1: Representative Crystallographic Data for a Ni(II)-Thiosemicarbazone Complex Note: This table is representative of typical data obtained for thiosemicarbazone complexes. Data for the specific Ni(II)-NQTS complex can be found in the cited literature.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Coordination Geometry | Distorted Octahedral |
| Coordination Sites | Quinone Oxygen, Azomethine Nitrogen, Thiolate Sulfur |
| Metal:Ligand Stoichiometry | 1:2 |
A suite of spectroscopic techniques is employed to characterize the structure of NQTS metal complexes, particularly for compounds that are not amenable to single-crystal X-ray analysis or to corroborate crystallographic findings.
Infrared (IR) Spectroscopy : IR spectroscopy is highly informative for determining the ligand's coordination sites. Upon complexation, characteristic shifts in the vibrational frequencies of key functional groups are observed. The disappearance of the v(N-H) band and the shift of the v(C=S) band to lower wavenumbers suggest the deprotonation of the ligand and coordination through the thiolate sulfur. kuleuven.be A negative shift in the v(C=N) band indicates the involvement of the azomethine nitrogen in coordination. kuleuven.be The appearance of new bands at lower frequencies can be attributed to metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. For naphthoquinone-thiosemicarbazones, IR data confirms the involvement of the quinone oxygen, imine nitrogen, and thione sulfur as binding sites. nih.gov
UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of NQTS complexes provide information about the d-d transitions of the metal ion and charge transfer bands. For instance, copper(II) complexes of similar naphthoquinone thiosemicarbazides exhibit bands in the visible region (around 540–548 nm) that are attributed to ligand-to-metal charge transfer transitions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is useful for studying diamagnetic complexes, such as those of Pt(II) and Pd(II). kuleuven.be A key indicator of complexation is the disappearance of the N-H proton signal, which confirms deprotonation and coordination. researchgate.net Paramagnetic complexes, like many Cu(II) and Ni(II) species, may not yield well-resolved NMR spectra. nih.gov
Mass Spectrometry (MS) : Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is used to confirm the molecular weight and stoichiometry of the complexes. The observed mass-to-charge ratio (m/z) for the molecular ion peak helps to establish the chemical formula of the synthesized complex. nih.gov
Electron Spin Resonance (ESR) Spectroscopy : ESR (or EPR) spectroscopy is specific to paramagnetic species and provides insight into the electronic environment of the metal center. Studies on iron(III) complexes of naphthoquinone-thiosemicarbazones have used ESR to reveal the presence of unusual spin-mixed states, identifying signals for both high-spin (S=5/2) and low-spin (S=1/2) ferric centers within the same compound. nih.gov
Table 2: Summary of Spectroscopic Characterization of NQTS Metal Complexes
| Technique | Key Observations and Inferences |
|---|---|
| IR | Shift in ν(C=N) and ν(C=S) bands; disappearance of ν(N-H) band. Confirms N,S coordination. |
| UV-Vis | Appearance of d-d transition and ligand-to-metal charge transfer (LMCT) bands. |
| NMR | Disappearance of N-H proton signal in diamagnetic complexes. Confirms deprotonation. |
| Mass Spec | Molecular ion peak confirms the M:L stoichiometry and molecular formula. |
| ESR | Provides g-values for paramagnetic centers (e.g., Fe(III), Cu(II)), indicating geometry and spin state. nih.gov |
Stoichiometry and Stability Studies of Metal Complexes
Understanding the stoichiometry and thermodynamic stability of metal complexes is fundamental to their application. For NQTS, these properties have been investigated using various analytical methods.
The stoichiometry of complex formation is often determined by mole ratio or continuous variation methods. For NQTS, complexes with Cu(II), Pd(II), and Ni(II) have been synthesized. wpmucdn.com Studies on related systems confirm that a 1:2 metal-to-ligand ratio is common, especially when the ligand acts in a tridentate fashion, leading to stable octahedral complexes, such as [Ni(NQTS)₂] and the cationic species [Fe(NQTS)₂]⁺. nih.govcsus.edumst.edu
The stability of these complexes is quantified by their formation constants (Kf). For the metal complexes of this compound (NQTS), the logarithmic values of the formation constants (log Kf) have been determined. These constants indicate the equilibrium position of the complex formation reaction and provide a measure of the thermodynamic stability of the complex in solution. The reported log Kf values are 5.47 for the Cu-NQTS complex, 4.40 for Ni-NQTS, and 4.58 for Pd-NQTS. These values are comparable to those of other stable thiosemicarbazone metal complexes. Furthermore, these NQTS complexes have demonstrated high stability in air over extended periods.
Table 3: Stability Constants of this compound (NQTS) Metal Complexes
| Complex | Log Kf | Stoichiometry (M:L) |
|---|---|---|
| Cu-NQTS | 5.47 | 1:2 |
| Ni-NQTS | 4.40 | 1:2 |
| Pd-NQTS | 4.58 | 1:2 |
Biological Activities and Molecular Mechanisms
Anticancer and Antiproliferative Activities
The compound 1,2-Naphthoquinone (B1664529) thiosemicarbazone has been a subject of scientific investigation due to its potential as an anticancer and antiproliferative agent. Its activity stems from its unique chemical structure, which combines the functionalities of both a naphthoquinone and a thiosemicarbazone, moieties known for their biological effects.
In Vitro Cytotoxicity Against Diverse Cancer Cell Lines
Research has demonstrated that 1,2-Naphthoquinone thiosemicarbazone exhibits significant cytotoxic effects against a variety of human cancer cell lines. The introduction of a thiosemicarbazone group to the 1,2-naphthoquinone core has been shown to considerably enhance its antiproliferative activity. umbalk.org
Studies have evaluated its efficacy against breast cancer, liver cancer, and osteosarcoma cell lines. Specifically, 1,2-Naphthoquinone 2-thiosemicarbazone has been identified as an active cytotoxic agent against MCF-7 (human breast cancer), Hep-G2 (liver sarcoma), and MG-63 (osteosarcoma) cells, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. wpmucdn.com One study reported IC₅₀ values of 11.75 μM for MCF-7, 13.56 μM for Hep-G2, and 15.24 μM for MG-63. wpmucdn.com Another investigation focusing on MCF-7 cells found that metal complexes of the compound could be even more effective than the parent compound. benthamopenarchives.com For instance, a nickel(II) complex of this compound exhibited an IC₅₀ value of 2.25 μM against MCF-7 cells. umbalk.org
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 11.75 | wpmucdn.com |
| Hep-G2 | Liver Sarcoma | 13.56 | wpmucdn.com |
| MG-63 | Osteosarcoma | 15.24 | wpmucdn.com |
Mechanisms of Action in Cellular Systems
The anticancer effects of this compound are attributed to several interconnected molecular mechanisms that disrupt critical cellular processes, ultimately leading to cell death.
A primary mechanism of action for this compound and its derivatives is the inhibition of topoisomerase II (Topo II), an essential enzyme involved in managing DNA topology during replication and transcription. wpmucdn.comscispace.com These compounds can act as Topo II poisons, which stabilize the transient "cleavable complex" formed between the enzyme and DNA. benthamopenarchives.comscispace.com This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent single- and double-strand breaks. scispace.com
While this compound itself can stabilize single-strand nicked DNA, its metal complexes have been shown to have an antagonizing effect on topoisomerase II activity. benthamopenarchives.com This interference with DNA integrity and repair is a critical step that can trigger downstream cell death pathways. scispace.com Docking experiments have further supported this mechanism, showing a good correlation between the calculated interaction energies of these compounds with topoisomerase-II and their observed cytotoxic IC₅₀ values. wpmucdn.com
Thiosemicarbazones are a well-established class of compounds that inhibit ribonucleotide reductase (RR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides—the essential building blocks for DNA synthesis and repair. mdpi.com The inhibition of RR depletes the pool of deoxyribonucleotides, thereby halting DNA replication and arresting the cell cycle, which ultimately leads to cell death. benthamopenarchives.com Triapine, a notable thiosemicarbazone, is a known RR inhibitor that has undergone clinical trials. mdpi.com
The mechanism of RR inhibition often involves the chelation of essential metal ions, such as iron, within the enzyme's active site. benthamopenarchives.com Studies on pre-formed iron(III) complexes of naphthoquinone thiosemicarbazone ligands have highlighted their potential as ribonucleotide reductase inhibitors. semanticscholar.org This dual mechanism, targeting both DNA integrity via Topo II and DNA synthesis via RR, contributes to the compound's potent antiproliferative profile.
The DNA damage induced by topoisomerase II inhibition is a powerful trigger for apoptosis, or programmed cell death. scispace.com The formation of permanent DNA strand breaks by the stabilized cleavable complex is a signal for the cell to initiate apoptotic cascades. scispace.com Naphthoquinone derivatives are known to induce apoptosis, and this is considered a primary mechanism for their ability to reduce cancer cell survival. nih.gov
While one study did not detect DNA laddering—a classic hallmark of late-stage apoptosis—in MCF-7 cells treated with a nickel complex of this compound, the upstream mechanism of stabilizing the Topo II-DNA complex is strongly linked to the initiation of apoptosis. wpmucdn.comscispace.com The antiproliferative activity of thiosemicarbazones, in general, is frequently associated with their ability to induce apoptosis. umbalk.org
Naphthoquinones are redox-active molecules capable of participating in cellular reduction-oxidation cycles. This property allows them to generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, through processes like futile redox cycling. semanticscholar.org An excess of ROS leads to oxidative stress, a condition that can cause widespread damage to cellular components, including lipids, proteins, and DNA.
The generation of ROS is considered a principal mechanism of action for the cytotoxicity of many naphthoquinones. semanticscholar.org This ROS-mediated damage can contribute significantly to the induction of apoptosis. nih.gov The ability of the naphthoquinone moiety to be reduced facilitates the production of ROS, and this is believed to contribute to the biological activity of these compounds. semanticscholar.org
Table 2: Summary of Molecular Mechanisms
| Mechanism | Effect | Key Molecules Involved | Reference |
|---|---|---|---|
| Topoisomerase II Inhibition | Stabilization of DNA-cleavable complex, leading to DNA strand breaks. | Topoisomerase II, DNA | wpmucdn.combenthamopenarchives.comscispace.com |
| Ribonucleotide Reductase Inhibition | Depletion of deoxyribonucleotides, halting DNA synthesis. | Ribonucleotide Reductase | benthamopenarchives.commdpi.comsemanticscholar.org |
| Induction of Apoptosis | Programmed cell death triggered by DNA damage. | Caspases | umbalk.orgscispace.comnih.gov |
| Reactive Oxygen Species (ROS) Generation | Oxidative stress leading to cellular damage. | Superoxide, Hydrogen Peroxide | semanticscholar.orgnih.gov |
Cell Cycle Perturbations
While direct studies on the cell cycle effects of this compound are limited, research on structurally related thiosemicarbazone derivatives suggests a potential for inducing cell cycle arrest. For instance, a novel thiosemicarbazone derivative, identified as compound IIIa, has been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in prostate cancer (PC3) cells. nih.gov Flow cytometric analysis revealed a significant increase in the percentage of cells in the G2/M phase after treatment with this compound. nih.gov Similarly, a benzophenone (B1666685) thiosemicarbazone compound, T44Bf, was found to cause a reversible mitotic arrest in human leukemia cell lines, also indicating a G2/M phase blockade. nih.gov These findings suggest that the thiosemicarbazone pharmacophore is capable of interfering with cell cycle progression, although further investigation is required to determine the specific effects of this compound on the cell cycle.
Modulation of Other Cellular Targets (e.g., Proteasome-Ubiquitin Pathway, Tubulin Polymerization)
The anticancer activity of this compound and its derivatives extends to the modulation of various other cellular targets, including key enzymes and structural proteins involved in cell proliferation and survival.
Topoisomerase II Inhibition: Metal complexes of this compound (NQTS) have been identified as inhibitors of topoisomerase II, a crucial enzyme in DNA replication and repair. sci-hub.senih.gov Studies have shown that these complexes can stabilize the single-strand nicked DNA-topoisomerase II complex, preventing the re-ligation of the DNA strand and ultimately leading to cell death. sci-hub.senih.gov The nickel(II) complex of ortho-naphthaquinone thiosemicarbazone, in particular, exhibited a low IC50 value of 2.25 μM against MCF-7 human breast cancer cells, with its mechanism of action suggested to involve topoisomerase II inhibition. csus.edu
Tubulin Polymerization: While direct evidence for this compound is pending, other thiosemicarbazone derivatives have demonstrated the ability to inhibit tubulin polymerization. sci-hub.se Microtubules, composed of α- and β-tubulin heterodimers, are essential for various cellular processes, including mitosis. sci-hub.se A study on a series of novel thiosemicarbazones showed their effectiveness in inhibiting the polymerization of these tubulin heterodimers into microtubules, with potent anticancer activity against A549 and HepG2 cancer cell lines, showing IC50 values in the range of 0.051–0.189 µM and 0.042–0.136 µM, respectively. nih.govsci-hub.se
Proteasome-Ubiquitin Pathway: The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated target for anticancer drugs. nih.gov Although direct studies on the effect of this compound on this pathway are not yet available, the broader class of thiosemicarbazones has been investigated for such interactions. Further research is needed to ascertain whether this compound can modulate the proteasome-ubiquitin pathway as part of its anticancer mechanism.
In Vivo Anticancer Efficacy in Pre-clinical Animal Models
While in vitro studies have demonstrated the cytotoxic potential of this compound, its in vivo anticancer efficacy is an area of ongoing investigation. Studies on other thiosemicarbazone derivatives have shown promising results in pre-clinical animal models.
For example, a novel sigma-2 receptor-targeting thiosemicarbazone, FA4, demonstrated significant in vivo antitumor activity in mouse xenograft models of human pancreatic cancer (PANC-1 and MiaPaCa2). wpmucdn.comnih.gov Treatment with FA4 led to a significant reduction in tumor volumes compared to control and gemcitabine-treated groups, particularly in the more aggressive PANC-1 model. wpmucdn.com Another study on vanillin (B372448) thiosemicarbazone complexes with Co(II) and Ni(II) in Swiss albino mice with Ehrlich ascites carcinoma (EAC) showed a remarkable enhancement in life span, reduction in average tumor weight, and inhibition of tumor cell growth. researchgate.net Similarly, an isoquinoline (B145761) thiosemicarbazone, Cu[HCT-13], was effective in murine models of aggressive acute leukemias. researchgate.net These findings with related compounds underscore the potential of this compound for in vivo anticancer activity, warranting further investigation in relevant animal models.
Selective Toxicity Towards Cancer Cells Versus Normal Cells
A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while minimizing damage to normal, healthy cells. Several studies on thiosemicarbazone derivatives have indicated a degree of selective toxicity.
A novel thiosemicarbazone derivative, C4, exhibited potent cytotoxic activity against a panel of cancer cell lines, including colorectal (HT-29, SW620), liver (HepG2), breast (MCF7), and lung (A549) cancer cells, with IC50 values ranging from 6.7 µM to 23.7 µM. nih.gov Importantly, this compound showed significantly weaker cytotoxicity against the non-cancerous colon epithelial cell line NCM460, demonstrating a high selectivity index, particularly against HT-29 and SW620 cells (14.92 and 12.04, respectively). nih.gov
In the context of this compound and its metal complexes, studies have reported their IC50 values against the MCF-7 human breast cancer cell line. sci-hub.sewpmucdn.com While this demonstrates their potency against cancer cells, comprehensive studies comparing these effects on a panel of normal cell lines are needed to fully establish the selective toxicity profile of this compound.
Table 1: Cytotoxicity of a Novel Thiosemicarbazone Derivative (C4) and 5-FU against Cancer and Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| C4 | HT-29 | Colon Cancer | 6.7 | 14.92 |
| C4 | SW620 | Colon Cancer | 8.3 | 12.04 |
| C4 | MCF7 | Breast Cancer | 14.5 | - |
| C4 | HepG2 | Liver Cancer | 16.8 | - |
| C4 | A549 | Lung Cancer | 23.7 | - |
| C4 | NCM460 | Normal Colon Epithelial | >100 | - |
| 5-FU | HT-29 | Colon Cancer | 10.2 | - |
| 5-FU | SW620 | Colon Cancer | 12.5 | - |
Data sourced from a study on a novel thiosemicarbazone derivative (C4). nih.gov The Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line divided by its IC50 in a cancer cell line.
Antimicrobial Activities
Antibacterial Efficacy Studies
Thiosemicarbazones and naphthoquinones are classes of compounds known for their antibacterial properties. Studies on various derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
One study on a series of novel thiosemicarbazone derivatives (L-L5) reported significant antibacterial activity. researchgate.netnih.gov Compound L1 was particularly potent against Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 10 mg/L. researchgate.net It also showed high activity against Staphylococcus aureus, Staphylococcus epidermidis, and Listeria monocytogenes (MIC 100 mg/L). researchgate.net Another compound, L2, was effective against Bacillus subtilis and Staphylococcus aureus (MIC 50 mg/L). researchgate.net
Research on 1,4-naphthoquinone (B94277) analogues has also revealed their antibacterial potential, with some compounds showing significant activity against S. aureus and E. coli with MIC values ranging from 31.25 to 62.5 μg/mL. researchgate.net While these findings highlight the antibacterial potential of the parent scaffolds, specific MIC data for this compound against a comprehensive panel of bacteria is needed to fully characterize its antibacterial efficacy.
Table 2: Antibacterial Activity of Novel Thiosemicarbazone Derivatives (L1-L5)
| Compound | Bacterial Strain | Gram Stain | MIC (mg/L) |
|---|---|---|---|
| L1 | Bacillus cereus | Positive | 10 |
| L1 | Staphylococcus aureus | Positive | 100 |
| L1 | Staphylococcus epidermidis | Positive | 100 |
| L1 | Listeria monocytogenes | Positive | 100 |
| L2 | Bacillus subtilis | Positive | 50 |
| L2 | Staphylococcus aureus | Positive | 50 |
| L3 | Bacillus cereus | Positive | 100 |
| L3 | Bacillus subtilis | Positive | 200 |
| L4 | Bacillus cereus | Positive | 50 |
Data adapted from a study on novel thiosemicarbazone derivatives. researchgate.netnih.gov
Antifungal Efficacy Studies
The antifungal potential of thiosemicarbazones and naphthoquinones has been well-documented, with various derivatives showing efficacy against a range of fungal pathogens. Metal complexes of thiosemicarbazones, in particular, have been shown to possess significant antifungal activity, often exceeding that of the uncomplexed ligands. nih.govnih.gov A review of over 65 different fungal strains indicated that copper(II) and zinc(II) complexes of thiosemicarbazones generally display the highest activity. nih.govnih.gov
Studies on naphthoquinone derivatives have also demonstrated their antifungal properties. scielo.br For instance, plumbagin, a naturally occurring naphthoquinone, exhibited a MIC of 0.78 μg/mL against Candida albicans. scielo.br Synthetic naphthoquinones have also shown potent activity, with 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) and 2-methoxynaphthalene-1,4-dione (2-MNQ) showing low MIC values against Cryptococcus species (0.19 µg/mL and 3.12-12.5 µg/mL, respectively). nih.gov
While these studies establish the general antifungal potential of the thiosemicarbazone and naphthoquinone scaffolds, specific data on the antifungal efficacy of this compound against key fungal pathogens such as Candida and Aspergillus species are required for a complete assessment.
Table 3: Antifungal Activity of Selected Naphthoquinones against Cryptococcus species
| Compound | Fungal Species | MIC (µg/mL) |
|---|---|---|
| 2,3-DBNQ | Cryptococcus neoformans/gattii complex | 0.19 |
| 2-MNQ | Cryptococcus neoformans/gattii complex | 3.12 - 12.5 |
| Lapachol | Cryptococcus strains | ≥ 100 |
Data sourced from a study on selected naphthoquinones. nih.gov
Antiviral Activities
The thiosemicarbazone class of compounds is well-regarded for its broad-spectrum antiviral properties. benthamopenarchives.comnih.gov Historically, derivatives such as methisazone (B1676394) were utilized in the treatment of smallpox. benthamopenarchives.com The mechanism of action for many thiosemicarbazones involves the chelation of metal ions essential for viral enzymes, thereby inhibiting viral replication. The antiviral potential of thiosemicarbazones has been demonstrated against a variety of viruses, including herpes simplex virus and potentially coronaviruses. benthamopenarchives.comnih.gov While this compound possesses the key structural pharmacophore responsible for this activity, specific studies detailing its efficacy against particular viral strains were not prominent in the reviewed literature.
Antiparasitic Activities (e.g., Antimalarial, Antitubercular, Antiamoebic)
The structural components of this compound suggest a potential for significant antiparasitic effects, a characteristic well-documented for both naphthoquinones and thiosemicarbazones independently.
Antimalarial Activity: Thiosemicarbazones have been investigated as potential antimalarial agents, with their activity often linked to the inhibition of parasitic metabolic pathways. tandfonline.comresearchgate.net
Antitubercular Activity: The thiosemicarbazone moiety is a known pharmacophore in the design of antitubercular agents. tandfonline.comnih.gov For instance, 4-acetyl-aminobenzaldehyde thiosemicarbazone was previously explored for treating tuberculosis. nih.gov Similarly, various naphthoquinone derivatives have demonstrated antimycobacterial properties. ufpe.br
Antiamoebic Activity: Thiosemicarbazones have been shown to possess amoebicidal properties. tandfonline.com Studies on related thiosemicarbazone derivatives, particularly their palladium(II) complexes, have demonstrated potent activity against Entamoeba histolytica, in some cases comparable to the standard drug metronidazole. researchgate.netresearchgate.net The activity of thiosemicarbazones is often enhanced upon coordination with a metal ion. researchgate.netresearchgate.net
Although NQTS is structurally predisposed to exhibit these antiparasitic activities, specific experimental data confirming its potency against malarial, tubercular, or amoebic pathogens were not extensively available in the reviewed scientific literature.
Underlying Mechanistic Aspects of Antimicrobial Action
The antimicrobial action of this compound can be attributed to the combined functionalities of its constituent parts. Thiosemicarbazones are recognized as effective inhibitors of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis. benthamopenarchives.comwpmucdn.com This inhibition is typically achieved through the chelation of iron within the enzyme's catalytic core, which destabilizes the enzyme and halts the production of deoxyribonucleotides required for DNA replication. wpmucdn.com
The naphthoquinone moiety contributes to the compound's activity, potentially through the generation of reactive oxygen species (ROS), a mechanism known to induce cellular damage in microbes. benthamopenarchives.com Furthermore, the parent 1,2-naphthoquinone structure is known to act as an inhibitor of topoisomerase II, an enzyme that manages DNA topology. wpmucdn.comtandfonline.com However, research indicates a nuanced role for NQTS in this regard. Studies have shown that while NQTS itself does not inhibit topoisomerase II, its metal complexes (e.g., with Cu²⁺, Pd²⁺, and Ni²⁺) exert an antagonizing effect on the enzyme's activity. benthamopenarchives.comnih.govacs.org Both the free NQTS ligand and its metal derivatives have been found to stabilize single-strand nicked DNA. benthamopenarchives.comnih.gov This multi-faceted mechanism, involving potential RR inhibition, DNA interaction, and, for its metal derivatives, topoisomerase II inhibition, underscores its complex biological activity.
Enzyme Inhibition Beyond Topoisomerase II and Ribonucleotide Reductase (e.g., Human Carboxylesterase 1)
While the inhibitory actions of this compound and its metal complexes on ribonucleotide reductase and topoisomerase II are primary areas of investigation, the broader class of naphthoquinones and thiosemicarbazones are known to interact with other enzymes. For example, β-lapachone, a related 1,2-naphthoquinone derivative, is a known inhibitor of human carboxylesterases. Other thiosemicarbazone compounds have been reported to inhibit enzymes such as tyrosinase. However, specific research detailing the inhibitory activity of this compound against other enzymes, including human carboxylesterase 1, is not extensively covered in the available literature.
Biomolecular Interactions (e.g., DNA Binding, Human Serum Albumin Binding)
The biological effects of this compound are fundamentally linked to its interactions with key biomolecules such as nucleic acids and proteins.
DNA Binding
The interaction of NQTS with DNA is a critical aspect of its mechanism of action. Research has demonstrated that both NQTS and its metal complexes can stabilize single-strand nicked DNA intermediates. nih.gov While several 1,2-naphthoquinone derivatives are known to induce DNA cleavage mediated by topoisomerase II, studies on NQTS reveal a distinct behavior. tandfonline.com The parent NQTS ligand does not significantly inhibit topoisomerase II. nih.govacs.org In contrast, metal complexes of NQTS effectively antagonize topoisomerase II activity, suggesting that metalation is crucial for this specific inhibitory function. benthamopenarchives.comnih.govacs.orgnih.gov This interaction stabilizes the cleavable complex formed between topoisomerase II and DNA, a mechanism that can lead to enhanced cytotoxicity. benthamopenarchives.com
Table 1: Summary of DNA and Topoisomerase II Interactions of NQTS and its Metal Complexes
| Compound/Complex | Effect on DNA | Effect on Topoisomerase II Activity | Reference(s) |
| This compound (NQTS) | Stabilizes single-strand nicked DNA | No significant inhibition | benthamopenarchives.comnih.govacs.org |
| Metal Complexes of NQTS (e.g., Ni-NQTS, Cu-NQTS, Pd-NQTS) | Stabilize single-strand nicked DNA | Antagonizing/Inhibitory effect | benthamopenarchives.comnih.govacs.org |
Human Serum Albumin Binding
Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many compounds. The binding of a therapeutic agent to HSA can significantly influence its pharmacokinetic profile. While direct studies quantifying the binding of this compound to HSA are limited, the behavior of related compounds provides strong indications of a likely interaction. Copper(II) complexes of other thiosemicarbazones are known to bind to serum albumin. benthamopenarchives.com Similarly, various naphthoquinone derivatives have been shown to interact with both human and bovine serum albumin (HSA and BSA). researchgate.net Given these precedents, it is highly probable that NQTS also binds to HSA, which would be a key factor in its distribution and bioavailability in a biological system.
Structure Activity Relationship Sar Investigations
Impact of Naphthoquinone Core Substituents on Biological Efficacy
The naphthoquinone scaffold is a well-known pharmacophore present in numerous natural and synthetic compounds with significant biological activity, including anticancer properties. The efficacy of these compounds can be finely tuned by introducing various substituents onto the aromatic rings.
Research into the SAR of substituted 1,4-naphthoquinones has provided insights applicable to the 1,2-naphthoquinone (B1664529) series. Studies using 1,4-naphthoquinone (B94277), Juglone, and Plumbagin as lead molecules to design new derivatives have shown that substitutions can lead to improved antiproliferative activity against various cancer cell lines. nih.gov For instance, certain designed compounds demonstrated potent activity with IC₅₀ values in the low micromolar range (1-3 μM) against prostate (DU-145), breast (MDA-MB-231), and colon (HT-29) cancer cells. nih.gov
A series of novel naphthoquinone-furan-2-cyanoacryloyl hybrids were designed and synthesized to investigate their anti-proliferative activities. mdpi.com The results indicated that the naphthoquinone derivatives exhibited a higher inhibition rate against cancer cells compared to naphthalene (B1677914) analogues, underscoring the importance of the quinone moiety. mdpi.com Specifically, compound 5c in the study, a naphthoquinone derivative, showed a potent IC₅₀ value of 3.10 ± 0.02 μM against HeLa cells and was found to directly target the STAT3 protein. mdpi.com Molecular docking studies revealed that the carbonyl group on the naphthoquinone ring formed crucial hydrogen bond interactions within the STAT3 SH2 domain, which is vital for its inhibitory action. mdpi.com This highlights how the naphthoquinone core acts as a critical anchor for binding to biological targets.
Furthermore, studies on naphthoquinone derivatives for antimicrobial activity have also revealed key SAR insights. The introduction of a fluorine atom into a naphtho[2,3-b]furan-4,9-dione (B1206112) structure resulted in a compound with potent and broad antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov
The following table summarizes the impact of substituents on the biological activity of naphthoquinone derivatives, based on reported findings.
| Parent Compound/Series | Substituent/Modification | Observed Effect on Biological Activity | Target Cell Lines/Organisms |
| 1,4-Naphthoquinone Analogues | Various designed substitutions | Improved antiproliferative activity (IC₅₀ = 1-3 μM for best compounds). nih.gov | DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon) |
| Naphthoquinone-furan Hybrids | Furan-2-cyanoacryloyl moiety | Potent antiproliferative activity (IC₅₀ = 3.10 μM for compound 5c). mdpi.com | HeLa (cervical cancer) |
| Naphtho[2,3-b]furan-4,9-diones | Fluorine atom | Potent and broad-spectrum antimicrobial activity. nih.gov | MRSA, Gram-negative bacteria, fungi |
Role of Thiosemicarbazone Moiety Modifications on Activity
The thiosemicarbazone moiety (R¹R²C=N-NH-C(S)-NR³R⁴) is a versatile pharmacophore whose biological activity is highly dependent on the nature of the substituents, particularly at the terminal N4 amino group (the -NR³R⁴ group). nih.gov Modifications at this position can influence the compound's lipophilicity, chelating ability, and steric profile, thereby altering its biological interactions.
It has been observed that introducing a bulky substituent at the terminal nitrogen atom of the thiosemicarbazone chain can increase biological activity. researchgate.net This principle has been demonstrated in thiosemicarbazones derived from 2-formylpyridine and 2-acetylpyridine, where such substitutions enhanced their anti-HIV effects. researchgate.net The activity spectrum of thiosemicarbazones can be significantly altered by even minor modifications to their substituents. nih.gov
In a study involving palladium(II) complexes of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones, the substitution at the terminal nitrogen played a critical role in the coordination behavior and biological properties of the resulting complexes. nih.gov When the terminal amino group was unsubstituted (-NH₂), the thiosemicarbazone ligand coordinated to the palladium center as a tridentate (ONS⁻) agent. nih.gov However, when methyl, ethyl, or phenyl groups were introduced at the terminal nitrogen, the coordination mode changed to bidentate (NS⁻). nih.gov These structural changes directly translated to differences in their ability to interact with DNA and proteins, as well as their radical scavenging and anticancer activities against various human cancer cell lines. nih.gov
Similarly, a study on nickel(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones found that the complex containing a phenyl-substituted thiosemicarbazone exhibited the highest cytotoxic activity against the A549 lung cancer cell line, even surpassing the activity of the commercial drug cisplatin. rsc.org
The data below illustrates how terminal N-substitution on the thiosemicarbazone moiety of related heterocyclic compounds affects their cytotoxic efficacy.
| Parent Moiety | Terminal N-Substituent (R) | Coordination Mode (in Pd(II) complex) | Observed Biological Effect |
| 2-oxo-1,2-dihydroquinoline-3-carbaldehyde TSC | Hydrogen (-H) | Tridentate (ONS⁻) nih.gov | Showed distinct DNA/protein interaction and anticancer activity profiles. nih.gov |
| 2-oxo-1,2-dihydroquinoline-3-carbaldehyde TSC | Methyl (-Me) | Bidentate (NS⁻) nih.gov | Altered biological activity compared to the unsubstituted version. nih.gov |
| 2-oxo-1,2-dihydroquinoline-3-carbaldehyde TSC | Ethyl (-Et) | Bidentate (NS⁻) nih.gov | Altered biological activity compared to the unsubstituted version. nih.gov |
| 2-oxo-1,2-dihydroquinoline-3-carbaldehyde TSC | Phenyl (-Ph) | Bidentate (NS⁻) nih.gov | Showed distinct biological activity; related Ni(II) complex was highly cytotoxic. nih.govrsc.org |
Influence of Metal Complexation on Enhanced Biological Activity
Thiosemicarbazones are excellent chelating agents, readily forming stable complexes with various transition metal ions through their sulfur and nitrogen donor atoms. nih.govresearchgate.net This coordination to a metal center often results in a significant enhancement of biological activity compared to the free, uncomplexed thiosemicarbazone ligand. researchgate.netcsus.edu
Studies on 1,2-naphthoquinone thiosemicarbazone (NQTS) and its metal complexes have consistently demonstrated this synergistic effect. The addition of a thiosemicarbazone pharmacophore to the parent 1,2-naphthoquinone was found to considerably enhance its antiproliferative activity against MCF-7 human breast cancer cells. csus.edu This activity was further amplified upon complexation with transition metals. csus.edu A study comparing NQTS with its copper(II), palladium(II), platinum(II), and nickel(II) complexes found that the metal complexes were significantly more effective at inhibiting cancer cell growth. csus.eduijcrt.org
Among the tested complexes, the nickel(II) complex of NQTS exhibited the lowest IC₅₀ value (2.25 μM), indicating the highest potency. csus.edu Its activity was found to be greater than that of the commercial anticancer drug etoposide. ijcrt.org The mechanism for this enhanced activity is often linked to the inhibition of key cellular enzymes. It was reported that the metal complexes of NQTS, but not the free ligand itself, were able to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication. ijcrt.orgnih.gov This suggests that metalation can unlock mechanisms of action that are unavailable to the parent ligand. ijcrt.orgnih.gov
The stoichiometry of the metal complexes can also influence their structure and activity. For instance, the nickel(II) complex of NQTS has a 1:2 metal-to-ligand ratio, forming an octahedral structure, whereas copper, palladium, and platinum complexes typically form 1:1 complexes with a square planar geometry. csus.edumst.edu
The table below presents comparative anticancer activity data for this compound and its metal complexes against the MCF-7 breast cancer cell line.
| Compound | Metal Ion | Metal:Ligand Ratio | IC₅₀ (μM) against MCF-7 Cells |
| This compound (NQTS) | None (Free Ligand) | N/A | > 10 csus.edu |
| NQTS Copper Complex | Cu(II) | 1:1 csus.edu | 3.50 csus.edu |
| NQTS Nickel Complex | Ni(II) | 1:2 csus.edu | 2.25 csus.edu |
| NQTS Palladium Complex | Pd(II) | 1:1 csus.edu | 5.50 csus.edu |
| NQTS Platinum Complex | Pt(II) | 1:1 csus.edu | 7.50 csus.edu |
| Etoposide (Reference Drug) | N/A | N/A | 4.90 ijcrt.org |
Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational chemistry provides powerful tools to rationalize and predict the biological activity of compounds, thereby accelerating drug discovery and reducing the need for extensive synthesis and testing. mdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com
In a QSAR study, various molecular descriptors (physicochemical properties such as electronic, steric, and hydrophobic parameters) are calculated for a set of molecules with known activities. nih.gov A mathematical model is then developed to link these descriptors to the observed biological response. nih.gov Such models can help in understanding the specific structural features that are either beneficial or detrimental to activity. mdpi.com
For thiosemicarbazone derivatives, QSAR studies have been successfully employed to guide the design of new potent agents. nih.gov In one such study on novel quinolinone-based thiosemicarbazones designed as antituberculosis agents, a robust QSAR model was developed with strong statistical parameters (R² = 0.83). nih.govresearchgate.net The model revealed that descriptors such as van der Waals volume, electron density, and electronegativity played a pivotal role in the antituberculosis activity. nih.gov Based on the insights from this model, a new series of compounds was designed, synthesized, and tested. nih.govresearchgate.net Several of the newly synthesized compounds showed excellent activity, with some being more effective than standard drugs, thus validating the predictive power of the QSAR model. nih.gov
These computational approaches, including QSAR, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are integral to modern SAR investigations. nih.gov They provide a cost-effective and time-efficient way to screen virtual libraries of compounds, predict their bioactivity, and understand their interactions with biological targets at a molecular level, ultimately guiding the synthesis of more effective this compound derivatives. nih.govmdpi.com
Advanced Characterization and Spectroscopic Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1,2-Naphthoquinone (B1664529) thiosemicarbazone in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the precise mapping of the molecular skeleton.
In ¹H NMR studies of 1,2-Naphthoquinone thiosemicarbazone, the protons of the naphthoquinone ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are influenced by the electronic environment of each proton. The protons of the thiosemicarbazone side chain, such as the N-H protons, exhibit characteristic shifts that can be sensitive to solvent and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule. nih.gov The carbonyl carbons (C=O) of the quinone moiety are typically observed at the downfield end of the spectrum (δ 170-190 ppm). The carbons of the aromatic ring resonate in the range of δ 110-150 ppm, while the carbon of the thiocarbonyl group (C=S) also appears at a characteristic downfield position. The precise chemical shifts can help to distinguish between different isomers and to understand the electronic effects of the thiosemicarbazone substituent on the naphthoquinone ring. nih.gov Theoretical calculations, such as those using the Hartree-Fock method, can be employed to predict and help assign the experimental NMR chemical shifts. core.ac.uk
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic (Naphthoquinone) | 7.0 - 8.5 |
| NH (Amine/Amide) | 5.0 - 10.0 (broad, variable) | |
| NH₂ (Thioamide) | 7.5 - 9.5 (broad, variable) | |
| ¹³C | C=O (Quinone) | 170 - 190 |
| C=S (Thiocarbonyl) | 180 - 200 | |
| Aromatic (Naphthoquinone) | 110 - 150 | |
| C=N (Imine) | 140 - 160 |
Note: Specific chemical shifts can vary based on the solvent, concentration, and specific substitution patterns on the molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying the key functional groups present in this compound. By measuring the vibrational frequencies of bonds within the molecule, IR spectroscopy provides a characteristic "fingerprint" of the compound.
The IR spectrum of this compound displays several key absorption bands that confirm its structure. nih.gov The stretching vibrations of the N-H bonds in the thiosemicarbazone moiety typically appear in the range of 3100-3400 cm⁻¹. The C=O stretching vibrations of the quinone group are observed as strong bands around 1650-1700 cm⁻¹. The C=N stretching of the imine bond formed between the naphthoquinone and the thiosemicarbazone is usually found in the 1580-1620 cm⁻¹ region. Another important band is the C=S stretching vibration, which appears in the 800-850 cm⁻¹ range. nih.gov Upon complexation with metal ions, shifts in these vibrational frequencies, particularly those of the C=N and C=S groups, provide evidence of coordination. nih.govnih.gov For instance, FTIR analysis of metal complexes of naphthoquinone-thiosemicarbazones indicates coordination through the quinone oxygen, imine nitrogen, and thione sulfur, confirming a tridentate ONS donor system. nih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Quinone) | Stretching | 1650 - 1700 |
| C=N (Imine) | Stretching | 1580 - 1620 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C=S (Thiocarbonyl) | Stretching | 800 - 850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound and its metal complexes. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgpharmatutor.org
The UV-Vis spectrum of 1,2-Naphthoquinone itself exhibits characteristic absorptions, including weak π→π* transitions at longer wavelengths (around 340 nm and 420 nm) and a strong π→π* band at shorter wavelengths (around 250 nm). researchgate.net The introduction of the thiosemicarbazone side chain leads to additional electronic transitions and can cause shifts in the original bands. Typically, the spectrum of this compound will show intense bands in the UV region corresponding to π→π* transitions within the aromatic system and the conjugated side chain. Weaker bands in the visible region can be attributed to n→π* transitions involving the lone pair electrons on the oxygen, nitrogen, and sulfur atoms. libretexts.org
When this compound acts as a ligand to form metal complexes, significant changes in the UV-Vis spectrum are often observed. The formation of coordinate bonds can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (either bathochromic or hypsochromic). Furthermore, new absorption bands may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the vibrant colors of these complexes. acs.org
Table 3: Typical Electronic Transitions for this compound and its Complexes
| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) |
| π → π | π bonding to π antibonding | 250 - 350 |
| n → π | non-bonding to π antibonding | 350 - 450 |
| Charge Transfer (in complexes) | Ligand-Metal or Metal-Ligand | 400 - 700 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate a molecular ion (M⁺ or [M+H]⁺), the peak of which confirms the molecular weight of the compound. For 1,2-Naphthoquinone, the molecular weight is 158.15 g/mol . nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the elemental formula.
In addition to the molecular ion peak, mass spectrometry provides a fragmentation pattern that offers structural clues. The molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. Common fragmentation pathways for this compound may include the loss of small neutral molecules such as HCN, H₂S, or fragments from the thiosemicarbazide (B42300) chain. Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized technique that is highly sensitive to species with unpaired electrons. While this compound itself is typically diamagnetic, its complexes with paramagnetic metal ions, such as iron(III), copper(II), or manganese(II), are readily studied by ESR spectroscopy. nih.gov
ESR spectroscopy provides detailed information about the electronic structure and the environment of the metal center in these complexes. For example, in studies of iron(III) complexes of naphthoquinone-thiosemicarbazones, ESR spectra have revealed the presence of both high-spin and low-spin ferric centers within the same complex. nih.gov The g-values obtained from the spectrum are characteristic of the geometry and the nature of the ligands surrounding the metal ion. For instance, a signal at g ≈ 4 can be characteristic of a high-spin tetrahedral iron(III) center. nih.gov The hyperfine splitting patterns, which arise from the interaction of the unpaired electron with magnetic nuclei (like ¹⁴N), can provide direct evidence of ligand coordination to the metal.
Electrochemical Properties and Redox Behavior in Biological Contexts
The electrochemical properties of this compound are of significant interest, particularly because the biological activity of many quinone-based compounds is linked to their redox behavior. sciforum.net Techniques such as cyclic voltammetry (CV) are employed to study the oxidation and reduction processes of the molecule.
The naphthoquinone moiety is a well-known redox-active center. sciforum.net In a typical cyclic voltammogram, this compound would be expected to show reversible or quasi-reversible reduction waves corresponding to the stepwise formation of a semiquinone radical anion and then a dianion. The reduction potentials are sensitive to the molecular structure and the solvent environment. nih.gov The thiosemicarbazone substituent can modulate these redox potentials, thereby influencing the compound's ability to participate in electron transfer reactions.
In biological systems, the ability of a molecule to accept or donate electrons is critical. The redox cycling of quinones can lead to the generation of reactive oxygen species (ROS), which is a proposed mechanism for the anticancer and antimicrobial activity of some of these compounds. nih.gov Therefore, understanding the electrochemical behavior of this compound is crucial for elucidating its potential mechanisms of biological action. researchgate.net The redox potentials of its metal complexes are also important, as the metal center can introduce additional redox processes or modify the redox behavior of the ligand. nih.gov
Computational and Theoretical Chemistry Studies of 1,2 Naphthoquinone Thiosemicarbazone
Computational and theoretical chemistry provides powerful tools to investigate the properties and potential biological activities of molecules like 1,2-Naphthoquinone (B1664529) thiosemicarbazone at an atomic level. These in silico methods offer insights into ligand-target interactions, electronic characteristics, and pharmacokinetic profiles, guiding further experimental research and drug development efforts.
Emerging Research Applications in Chemical Biology
Development as Probes for Biological Systems
The inherent spectroscopic properties of thiosemicarbazones and their metal complexes suggest their potential for development as probes for biological systems. While direct studies on 1,2-Naphthoquinone (B1664529) thiosemicarbazone as a biological probe are still emerging, the broader class of thiosemicarbazone derivatives has shown promise in this area. For instance, other novel thiosemicarbazone derivatives have been utilized in conjunction with fluorescent dyes like ethidium bromide to probe their interactions with calf thymus DNA (ctDNA). nih.gov Such studies, which investigate binding modes through fluorescence quenching and other spectroscopic methods, lay the groundwork for designing new molecules for targeted biological sensing and imaging. nih.gov The investigation of how these molecules interact with biological macromolecules is a critical step toward their application as targeted probes.
Catalytic Roles in Chemical Reactions
Metal complexes of thiosemicarbazones are gaining recognition for their catalytic activity in various organic transformations. This is particularly true for palladium(II) complexes of heterocyclic thiosemicarbazones, which have been successfully employed as catalysts in Suzuki-Miyaura coupling reactions. rsc.org These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The thiosemicarbazone-based palladium complexes have demonstrated the ability to catalyze the coupling of various aryl halides with phenylboronic acid, showcasing their potential as efficient and versatile catalysts. rsc.org
Furthermore, copper(II) complexes of certain thiosemicarbazones have been shown to exhibit enzyme-like activities. rsc.org Specifically, they can mimic the function of catecholase, an enzyme that catalyzes the oxidation of catechols to quinones. rsc.org Spectrophotometric studies have confirmed that these complexes can oxidize substrates like 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone in the presence of air, demonstrating their potential as catalysts in biomimetic chemical reactions. rsc.org
Table 1: Catalytic Applications of Thiosemicarbazone Complexes
| Complex Type | Reaction Catalyzed | Substrates | Significance |
|---|---|---|---|
| Palladium(II)-Thiosemicarbazone | Suzuki-Miyaura Coupling | Aryl halides and phenylboronic acid | Efficient C-C bond formation in organic synthesis. rsc.org |
| Copper(II)-Thiosemicarbazone | Catecholase-mimicking Oxidation | 3,5-di-tert-butylcatechol | Potential for biomimetic catalysis and industrial applications. rsc.org |
Contributions to Bioinorganic Chemistry Research
The study of 1,2-Naphthoquinone thiosemicarbazone has significantly contributed to the field of bioinorganic chemistry, particularly through the synthesis and characterization of its transition metal complexes. Researchers have successfully synthesized and structurally elucidated complexes of this ligand with a variety of metal ions, including copper(II), nickel(II), palladium(II), platinum(II), and iron(III). csus.edunih.gov
These studies have revealed important details about the coordination chemistry of this compound. Spectroscopic and X-ray crystallographic analyses have shown that it typically acts as a tridentate ligand, coordinating to the metal center through the quinone oxygen, imine nitrogen, and thione sulfur atoms (an ONS donor system). csus.edunih.gov The stoichiometry of these complexes can vary, with both 1:1 and 1:2 metal-to-ligand ratios being observed. csus.edu For example, nickel(II) can form a distorted octahedral complex with two tridentate ligands, while palladium(II) can form a square planar complex with a 1:1 metal-ligand ratio. csus.edunih.govcsus.edu
The investigation of the magnetic and electronic properties of these complexes, such as the spin-mixed states observed in iron(III) complexes, provides valuable insights into the electronic structure and bonding in these systems. nih.gov Furthermore, the evaluation of the biological activities of these metal complexes, including their anticancer properties, is a key area of research in medicinal bioinorganic chemistry. csus.edubenthamopenarchives.com
Table 2: Properties of this compound Metal Complexes
| Metal Ion | Coordination Geometry | Metal:Ligand Stoichiometry | Key Findings |
|---|---|---|---|
| Nickel(II) | Distorted Octahedral | 1:2 | Coordinates with two tridentate mono-deprotonated ligands. nih.govcsus.edu |
| Palladium(II) | Square Planar | 1:1 | Coordinates as a monodeprotonated, tridentate ligand. csus.edu |
| Copper(II), Platinum(II) | Not specified | 1:1 | Synthesized and characterized for biological activity studies. csus.edu |
| Iron(III) | Octahedral and Tetrahedral | - | Exhibits unusual spin-mixed states involving high-spin and low-spin ferric centers. nih.gov |
Analytical Reagents for Metal Ion Detection
Derivatives of naphthoquinone, including those with structures analogous to this compound, have been developed as effective chemosensors for the detection of transition metal ions. researchgate.net These compounds can act as analytical reagents due to their ability to selectively bind with certain metal ions, resulting in a discernible optical response. researchgate.net
Research has shown that certain naphthoquinone derivatives exhibit a remarkable selectivity towards copper(II) ions. researchgate.net The complexation of the ligand with Cu²⁺ is accompanied by a distinct and rapid color change from orange to intense blue, which can be observed with the naked eye. This colorimetric response allows for the straightforward qualitative and quantitative detection of copper ions in solution. The limit of detection for Cu²⁺ using these chemosensors has been reported in the micromolar range, highlighting their sensitivity as analytical tools. researchgate.net This property is valuable for applications in environmental monitoring and analytical chemistry.
Future Perspectives and Research Challenges
Elucidation of Undiscovered Mechanistic Pathways
A primary challenge in the ongoing research of 1,2-Naphthoquinone (B1664529) thiosemicarbazone and its derivatives lies in the complete elucidation of their mechanisms of action. While the inhibition of topoisomerase II is a recognized pathway, evidence suggests the involvement of other cellular processes. For instance, the metal complexes of 1,2-Naphthoquinone thiosemicarbazone may interact with topoisomerase II and DNA differently than the parent compound, potentially stabilizing single-strand nicked DNA without causing double-strand breaks nih.gov.
Future research should aim to identify and characterize these alternative or complementary pathways. Investigating the role of the compound and its metal chelates in modulating cellular redox cycles is crucial. For example, the inhibitory activities of copper (II) and iron (III) complexes of related naphthoquinone thiosemicarbazones have been suggested to be linked to the Cu(II)-Cu(I) redox couple or the formation of nitrogen adducts nih.gov. A deeper understanding of these mechanisms will be instrumental in identifying predictive biomarkers of response and resistance.
Rational Design of Next-Generation Analogues and Metal Complexes
The structural versatility of the this compound scaffold presents a significant opportunity for the rational design of new analogues and metal complexes with enhanced potency and selectivity. Studies have consistently shown that the chelation of metal ions such as copper, nickel, palladium, and platinum can considerably enhance the antiproliferative activity of the parent ligand researchgate.netcsus.edu.
Future design strategies should focus on a systematic exploration of different metal centers and the modification of the thiosemicarbazone ligand to optimize its pharmacological properties. This includes altering substituent groups on the naphthoquinone ring and the thiosemicarbazide (B42300) moiety to improve solubility, stability, and target affinity. The synthesis and evaluation of a broader range of transition metal complexes are warranted to establish clear structure-activity relationships. For example, nickel(II) complexes have shown particularly low IC50 values, suggesting a potentially different or more potent mechanism of action that could be further exploited researchgate.netcsus.edu.
Table 1: In Vitro Anticancer Activity of this compound and its Metal Complexes against MCF-7 Human Breast Cancer Cells
| Compound | IC50 (μM) |
| This compound | > 10 |
| Copper(II) complex | 4.50 |
| Palladium(II) complex | 3.75 |
| Nickel(II) complex | 2.25 |
| Data sourced from in vitro studies on MCF-7 human breast cancer cells. |
Advanced Delivery Systems in Pre-clinical Models
A significant hurdle in translating the potential of this compound into clinical applications is its delivery. The development of advanced drug delivery systems is essential to improve its pharmacokinetic profile, enhance tumor targeting, and minimize off-target toxicity. While specific research on delivery systems for this particular compound is nascent, promising strategies can be extrapolated from studies on other thiosemicarbazones.
Future preclinical research should investigate the formulation of this compound into various nanocarriers. Liposomal formulations, for instance, have been successfully used for other anticancer copper(II) thiosemicarbazone complexes to improve plasma half-life and tumor targeting rsc.org. Other potential delivery vehicles to be explored in preclinical models include polymeric nanoparticles and conjugation to macromolecules like albumin, which could improve solubility and bioavailability.
Exploration of Synergistic Effects in Combination Research Strategies
The exploration of synergistic interactions between this compound and existing anticancer agents is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Thiosemicarbazone derivatives have been shown to have synergistic effects on the antiproliferative activities of the parent ligands when chelated with various metal ions researchgate.net.
Future research should focus on systematically evaluating the combination of this compound and its metal complexes with a range of chemotherapeutic drugs that have different mechanisms of action. For example, investigating its synergy with platinum-based drugs like cisplatin, which is a widely used anticancer agent, could be a valuable area of study frontiersin.org. Such combination studies in preclinical cancer models are essential to identify effective therapeutic partnerships and to elucidate the molecular basis of any observed synergistic effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2-Naphthoquinone thiosemicarbazone and its derivatives?
- Methodological Answer : The synthesis involves condensation of 1,2-naphthoquinone with thiosemicarbazide under controlled pH and solvent conditions. Derivatives are synthesized via photochemical reactions (e.g., with alkanals or 2-methoxy-1-alkenes) followed by oxidation or reduction steps. For example, 3-acyl derivatives are prepared by oxidizing photochemically generated 3-acyl-1,2-naphthalenediols, while alkyl derivatives require reduction with amalgamated zinc before oxidation . Characterization typically employs IR, NMR, and mass spectrometry to confirm thiosemicarbazone formation via ν(N-H) stretches (3396–3266 cm⁻¹) and sulfur-related bands .
Q. How is cytotoxicity evaluated for this compound in cancer models?
- Methodological Answer : Cytotoxicity is assessed using human cancer cell lines (e.g., MCF-7 breast cancer cells) via assays like MTT or trypan blue exclusion. Studies compare the parent compound to its metal complexes (e.g., Cu(II), Ni(II)), revealing enhanced activity upon metal chelation. For instance, Cu(II) complexes exhibit lower IC₅₀ values due to improved cellular uptake and redox cycling. Controls include non-cancerous cell lines to evaluate selectivity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- UV-Vis/IR Spectroscopy : Identifies thiosemicarbazone-specific bands (e.g., C=S at ~750 cm⁻¹, N-H stretches).
- NMR (¹H/¹³C) : Confirms tautomeric forms and substituent positions.
- ESI-MS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves metal complex geometries (e.g., square planar vs. octahedral) .
Advanced Research Questions
Q. How do redox properties of this compound influence its prooxidant effects?
- Methodological Answer : Redox cycling is studied via cyclic voltammetry to measure quinone/semiquinone potentials. 1,2-Naphthoquinone derivatives generate ROS (e.g., H₂O₂) through oxygen reduction, amplified by thiol interactions (e.g., Michael additions with glutathione). Electron paramagnetic resonance (EPR) detects semiquinone radicals, while ROS-specific probes (e.g., DCFH-DA) quantify oxidative stress in cells. Ortho-quinones exhibit stronger electrocatalytic O₂ reduction than para-isomers due to hydrogen-bond stabilization of semiquinones .
Q. Why do metal complexes of this compound show enhanced bioactivity?
- Methodological Answer : Metal chelation (e.g., Cu, Ni) stabilizes the thiosemicarbazone structure and facilitates redox cycling. For example, Cu(II) complexes generate hydroxyl radicals via Fenton-like reactions. Comparative studies using metal-deficient media or chelators (e.g., EDTA) confirm metal-dependent mechanisms. Synchrotron XAS (X-ray absorption spectroscopy) can map metal coordination environments .
Q. How to resolve contradictions between enzymatic vs. chemical reactivity in 1,2-Naphthoquinone’s mechanisms?
- Methodological Answer : Enzyme-specific inhibitors (e.g., topoisomerase II inhibitors) and knockout models distinguish chemical thiol alkylation from enzyme-mediated effects. For example, 1,2-NQ-induced DNA damage persists in diaphorase-deficient systems, confirming non-enzymatic pathways. Comparative studies with 1,4-naphthoquinone (which lacks thiol reactivity) further isolate chemical mechanisms .
Q. What structural modifications optimize this compound’s topoisomerase II inhibition?
- Methodological Answer : Substituents at the 3-position (e.g., acyl, alkyl) enhance DNA intercalation and topoisomerase II binding. Molecular docking and DNA relaxation assays (using supercoiled plasmid DNA) quantify inhibition. β-Lapachone analogs, with tricyclic frameworks, show higher potency due to improved stacking with DNA bases .
Q. How does this compound modulate apoptosis signaling pathways?
- Methodological Answer : Western blotting and flow cytometry assess apoptosis markers (e.g., caspase-3 activation, Annexin V staining). Transcriptomic profiling (RNA-seq) identifies upregulated pro-apoptotic genes (e.g., Bax, p53) and downregulated anti-apoptotic factors (e.g., Bcl-2). Metal derivatives may activate PARP-1 pathways, linking DNA damage to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
